molecular formula C5H9NO2 B081221 (S)-4-ethyloxazolidin-2-one CAS No. 13896-06-5

(S)-4-ethyloxazolidin-2-one

Cat. No.: B081221
CAS No.: 13896-06-5
M. Wt: 115.13 g/mol
InChI Key: CRHQYASHOICRND-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative, which has garnered significant interest in the field of organic chemistry due to its utility as a chiral auxiliary in asymmetric synthesis. The compound’s unique structure, featuring a five-membered ring with both nitrogen and oxygen atoms, imparts distinct stereochemical properties that are valuable in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-ethyloxazolidin-2-one typically involves the cyclization of amino alcohols with ethyl chloroformate. One common method starts with the amino alcohol (S)-2-amino-1-butanol, which undergoes cyclization in the presence of ethyl chloroformate and a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are critical to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of N-alkyl or N-acyl oxazolidinones.

Scientific Research Applications

(S)-4-ethyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into oxazolidinone derivatives has led to the development of new pharmaceuticals, particularly antibiotics like linezolid.

    Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (S)-4-ethyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in chemical reactions. This stereoselectivity is achieved through the spatial arrangement of the oxazolidinone ring, which influences the approach of reagents to the substrate. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.

Comparison with Similar Compounds

    ®-4-ethyloxazolidin-2-one: The enantiomer of (S)-4-ethyloxazolidin-2-one, used similarly as a chiral auxiliary.

    (S)-4-phenyloxazolidin-2-one: Another oxazolidinone derivative with a phenyl group, used in asymmetric synthesis.

    (S)-4-isopropyloxazolidin-2-one: An oxazolidinone with an isopropyl group, also employed as a chiral auxiliary.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in certain asymmetric syntheses where other oxazolidinone derivatives may not be as effective.

Properties

IUPAC Name

(4S)-4-ethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQYASHOICRND-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-ethyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-ethyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-ethyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-ethyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-4-ethyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-ethyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.